

C105SR's potency compared to other known cyclophilin inhibitors.

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Compound of Interest		
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C105SR: A Comparative Analysis of a Novel Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel small-molecule cyclophilin inhibitor, C105SR, with other known cyclophilin inhibitors such as Cyclosporin A (CsA), Alisporivir (ALV), and Sanglifehrin A (SfA). The focus of this analysis is on the inhibitory potency against Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP) and a therapeutic target in various pathologies, particularly ischemia-reperfusion injury.

Potency Comparison of Cyclophilin Inhibitors

The following table summarizes the available quantitative data on the potency of **C105SR** and other well-established cyclophilin inhibitors. The data is primarily focused on the inhibition of CypD, a key mitochondrial protein implicated in cell death pathways.



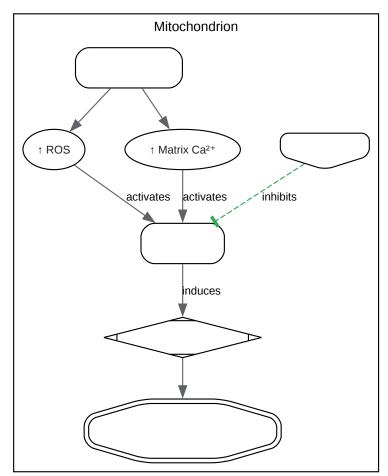
Inhibitor	Target/Assay	IC50 / K0.5 (nM)	Source
C105SR	mPTP Opening	5	[1]
Ca2+-induced Mitochondrial Swelling	9 ± 1	[2]	
C105 (parent compound of C105SR)	CypD PPlase Activity	100 ± 20	[2]
Cyclosporin A (CsA)	CypD PPlase Activity	20 ± 3	[2]
Ca2+-induced Mitochondrial Swelling	50 ± 10	[2]	
Alisporivir (ALV)	CypD PPlase Activity	30 ± 5	[2]
Ca2+-induced Mitochondrial Swelling	50 ± 20	[2]	
Sanglifehrin A (SfA)	CypD PPlase Activity	2	[3][4]

Note: The IC50 value for the CypD PPlase activity of **C105SR** is for its parent compound, C105. **C105SR** is the more active SR diastereoisomer of C105 and has shown superior mitoprotective properties.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.



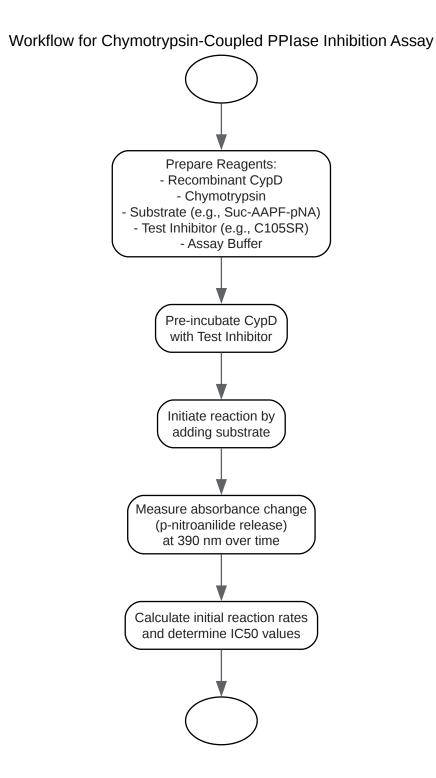


CypD-Mediated Mitochondrial Permeability Transition Pore (mPTP) Opening Pathway

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Caption: CypD-mediated mPTP opening pathway in ischemia-reperfusion injury and the inhibitory action of **C105SR**.





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Caption: General experimental workflow for determining PPIase inhibitory activity.



Detailed Experimental Protocols Cyclophilin D Peptidyl-Prolyl Isomerase (PPlase) Activity Assay (Chymotrypsin-Coupled)

This assay measures the cis-trans isomerization of a peptide substrate catalyzed by CypD. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.

Materials:

- Recombinant human Cyclophilin D (CypD)
- α-Chymotrypsin
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8
- Test inhibitors (C105SR, CsA, ALV, SfA) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of recombinant human CypD in assay buffer.
 - \circ Prepare a stock solution of α -chymotrypsin in 1 mM HCl.
 - Prepare a stock solution of the substrate Suc-AAPF-pNA in trifluoroethanol containing 470 mM LiCl.
 - Prepare serial dilutions of the test inhibitors in the assay buffer.
- Assay Protocol:



- o In a 96-well plate, add the assay buffer.
- Add the desired concentration of the test inhibitor to the respective wells.
- Add the CypD solution to all wells except the negative control.
- \circ Add the α -chymotrypsin solution to all wells.
- Pre-incubate the plate at 10°C for 10 minutes.
- Initiate the reaction by adding the substrate solution to all wells.
- Immediately measure the change in absorbance at 390 nm every 5 seconds for 5 minutes using a spectrophotometer.
- Data Analysis:
 - Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM)

This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of calcein, a dye that is quenched upon the influx of cobalt into the mitochondria when the pore opens.[5]

Materials:

- Hepatocytes or other suitable cell line
- Calcein-AM
- Cobalt (II) Chloride (CoCl₂)



- Ionomycin (as a positive control for mPTP opening)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microscope or plate reader
- Test inhibitors (C105SR, CsA, ALV)

Procedure:

- Cell Preparation and Staining:
 - Culture cells to an appropriate confluency in a multi-well plate suitable for fluorescence imaging.
 - Wash the cells with HBSS.
 - Load the cells with Calcein-AM (typically 1 μM) in HBSS for 30 minutes at 37°C.
 - Wash the cells twice with HBSS to remove excess Calcein-AM.
- Inhibitor Treatment and mPTP Induction:
 - Incubate the cells with various concentrations of the test inhibitors for a specified period.
 - Add CoCl₂ (typically 1 mM) to the cells to quench the cytosolic calcein fluorescence, leaving the mitochondrial calcein fluorescent.
 - Induce mPTP opening by adding an agent such as ionomycin (for the positive control) or by subjecting the cells to conditions that mimic ischemia-reperfusion (e.g., hypoxia followed by reoxygenation).
- Fluorescence Measurement and Analysis:
 - Monitor the fluorescence of mitochondrial calcein over time using a fluorescence microscope or a fluorescence plate reader (Excitation/Emission ~488/515 nm).



- A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter and quench the calcein.
- Quantify the rate of fluorescence decay for each condition.
- Calculate the percentage of mPTP opening inhibition by the test compounds compared to the untreated control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational comparison of **C105SR**'s potency and the experimental context for its evaluation. Further research and direct comparative studies will continue to elucidate the full therapeutic potential of this novel cyclophilin inhibitor.

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